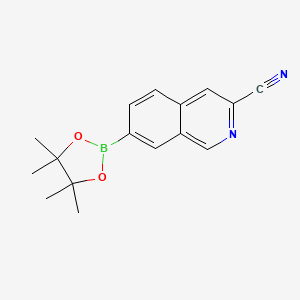
2-Chloro-4,5-dimethyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-3-nitropyridine typically involves the nitration and chlorination of pyridine derivatives. One common method starts with 2,6-dimethyl-4-pyrone as a raw material. The process involves the following steps :
Ammonolysis Aromatization Reaction: The raw material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.
Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Nitration: Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent and nitric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4,5-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-4,5-dimethyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-dimethyl-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the chlorine and methyl groups influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
Uniqueness
2-Chloro-4,5-dimethyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups at the 4 and 5 positions, along with the nitro and chloro groups, makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-4,5-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3 |
Clé InChI |
QYAWTAXDLAJTOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)




![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)






